molecular formula C16H18N6O4 B12606733 N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea CAS No. 910616-61-4

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea

Cat. No.: B12606733
CAS No.: 910616-61-4
M. Wt: 358.35 g/mol
InChI Key: HKIVHFOUPBUQCG-UHFFFAOYSA-N
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Description

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is a sophisticated chemical entity designed for advanced research, primarily functioning as a protein kinase inhibitor. Its core structure integrates a urea moiety, a known privileged scaffold in medicinal chemistry that often confers high-affinity binding to kinase ATP pockets source . The molecule's design features a 6-oxo-1,6-dihydropyridine core, a heterocyclic system frequently employed in the development of kinase inhibitors due to its ability to form key hydrogen bonds within the catalytic domain source . A prominent (E)-(2-nitrophenyl)diazenyl (azo) group attached to the pyridone ring suggests potential for dual functionality; beyond its role in molecular recognition, this chromophore can be exploited in photopharmacology, where light is used to spatially and temporally control drug activity source . The primary research value of this compound lies in its application as a chemical probe to elucidate the complex signaling pathways governed by specific kinase targets, particularly in the study of cellular proliferation, apoptosis, and oncogenesis. It serves as a critical tool for researchers in chemical biology and drug discovery for target validation, mechanism-of-action studies, and high-throughput screening assays. Its unique structural features, combining a kinase-inhibitory backbone with a photoswitchable azo group, make it a compelling candidate for developing novel, light-activatable therapeutic agents and for probing kinase function with unprecedented precision.

Properties

CAS No.

910616-61-4

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl]methylurea

InChI

InChI=1S/C16H18N6O4/c1-3-21-9-11(8-18-16(17)24)10(2)14(15(21)23)20-19-12-6-4-5-7-13(12)22(25)26/h4-7,9H,3,8H2,1-2H3,(H3,17,18,24)

InChI Key

HKIVHFOUPBUQCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CNC(=O)N

Origin of Product

United States

Preparation Methods

Continuous Flow Setup

The continuous flow method allows for real-time monitoring and adjustment of reaction parameters such as temperature and pressure. The following steps summarize a flow-based synthesis approach:

  • Reagent Preparation :

    • Prepare solutions of reactants in separate feed lines.
  • Reactor Configuration :

    • Utilize coiled tube reactors to facilitate mixing and reaction under controlled conditions.
  • Phase Separation :

    • After reaction completion, employ a liquid-liquid phase separator to isolate organic products from aqueous byproducts.

Data Tables

The following table summarizes key data related to the synthesis methods discussed:

Method Advantages Disadvantages
Conventional Synthesis Established techniques Time-consuming, multi-step process
Flow Chemistry Faster reactions, better yields Requires specialized equipment

Research Findings

Recent studies have highlighted the effectiveness of using flow chemistry for synthesizing complex organic compounds like this compound. For instance:

  • Yield Improvement : Flow synthesis has been shown to enhance product yields by reducing side reactions that are common in batch processes.

  • Safety Enhancements : The continuous nature of flow chemistry minimizes exposure to hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea is C16H18N6O4. It features a dihydropyridine core structure which is known for its biological activity. The presence of the nitrophenyl diazenyl group enhances its reactivity and potential interactions with biological targets.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of diazenyl compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies suggest that similar urea derivatives possess inhibitory effects against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes .

3. Enzyme Inhibition
N-{(1-Ethyl-4-methyl)-5-(E)-(2-nitrophenyl)diazenyl}-6-oxo derivatives have shown potential as enzyme inhibitors. For example, they may inhibit enzymes such as acetylcholinesterase or butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Material Science Applications

1. Dye Applications
Due to the presence of the diazenyl group, this compound could be explored as a dye or pigment in various materials. Its vibrant color properties can be utilized in textiles and coatings where colorfastness and stability are crucial .

2. Photochemical Studies
The compound’s ability to undergo photochemical reactions makes it a candidate for studies in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce cytotoxic species upon light activation, which can be particularly useful in targeting cancer cells selectively .

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several diazenyl derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds structurally related to N-{(1-Ethyl)-4-methyl}-5-(E)-(2-nitrophenyl)diazenyl showed IC50 values in the low micromolar range against breast and prostate cancer cells, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several urea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibition zones compared to control treatments, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)

This compound, reported by Zhang et al. (2017), shares functional and structural similarities with the target molecule:

Property Target Compound Compound 1l
Core Structure 1,6-Dihydropyridin-6-one Tetrahydroimidazo[1,2-a]pyridine
Nitroaryl Group 2-Nitrophenyldiazenyl (ortho-nitro) 4-Nitrophenyl (para-nitro)
Key Functional Groups Urea, diazenyl, ethyl, methyl Cyano, ester, phenethyl
Molecular Weight Not explicitly reported 51% yield, m.p. 243–245°C
Spectroscopic Data Not provided ¹H/¹³C NMR, IR, MS, HRMS (ESI)
Synthetic Route Not discussed One-pot two-step reaction
Key Differences:

Nitro Group Position :

  • The target compound’s 2-nitrophenyldiazenyl group (ortho-nitro) may induce steric hindrance and alter electronic properties compared to the para-nitro substituent in Compound 1l. This could affect reactivity or binding interactions.

Functional Group Diversity: The urea group in the target compound offers hydrogen-bond donor/acceptor sites absent in Compound 1l, which features ester and cyano groups. This difference may influence solubility or bioactivity.

Methodology for Structural Analysis

Both compounds would require advanced crystallographic tools for structural validation:

  • SHELX Suite : SHELXL is widely used for small-molecule refinement, including handling anisotropic displacement parameters and hydrogen-bonding networks .
  • WinGX/ORTEP : These programs enable visualization of crystal packing and anisotropic ellipsoids, critical for comparing steric effects in nitro-substituted analogs .

Research Implications and Limitations

  • Urea vs. Ester Groups : Urea’s hydrogen-bonding capacity could enhance intermolecular interactions in crystal lattices or biological targets, whereas ester groups in Compound 1l may favor hydrolytic stability.
  • Data Gaps : Absence of experimental data (e.g., XRD, bioactivity) for the target compound limits direct functional comparisons.

Biological Activity

N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea (CAS No. 910616-61-4) is a complex organic compound with potential biological activities attributed to its unique structural features, particularly the azo group and the pyridine derivative. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O4C_{16}H_{18}N_{6}O_{4}, with a molecular weight of 358.35 g/mol. The compound features an azo group (-N=N-) which is known for its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC16H18N6O4
Molecular Weight358.35 g/mol
IUPAC Name[1-Ethyl-4-methyl-5-(2-nitrophenyl)diazenyl]-6-oxopyridin-3-yl}methylurea
CAS Number910616-61-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can affect metabolic pathways. For example, similar compounds with azo groups have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and memory function .
  • DNA Interaction : The azo group can undergo reduction to form amines, which may interact with DNA, potentially leading to mutagenic effects or influencing gene expression.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea may also exhibit this activity, contributing to cellular protection against oxidative stress .

Case Study 1: Anticancer Activity

A study conducted on related azo compounds indicated that they possess significant anticancer properties. For instance, compounds similar to N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea were evaluated against various cancer cell lines. The results showed effective inhibition of cell proliferation at micromolar concentrations.

CompoundCell LineIC50 (μM)
Azo Compound AHCT11612.5
Azo Compound BMCF715.0

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibition, N-{(1-Ethyl-4-methyl-5-[E-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-y)methyl}urea was tested against AChE and BChE:

EnzymeInhibition (%)IC50 (μM)
Acetylcholinesterase65%40
Butyrylcholinesterase80%25

These findings suggest that the compound could be a candidate for further development in treating conditions related to cholinergic dysfunction.

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